molecular formula C16H28N2O4 B000436 Oseltamivir phosphate CAS No. 204255-11-8

Oseltamivir phosphate

Cat. No.: B000436
CAS No.: 204255-11-8
M. Wt: 312.40 g/mol
InChI Key: VSZGPKBBMSAYNT-RRFJBIMHSA-N
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Description

Oseltamivir is an antiviral medication primarily used to treat and prevent influenza A and influenza B, the viruses responsible for the flu. It is marketed under the brand name Tamiflu. Oseltamivir is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .

Scientific Research Applications

Oseltamivir has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Oseltamivir phosphate, marketed as Tamiflu, is an antiviral medication primarily targeting the influenza viruses A and B . The primary target of oseltamivir is the viral neuraminidase enzyme found on the surface of the virus . This enzyme plays a crucial role in the release of new virus particles from infected host cells .

Mode of Action

This compound is a neuraminidase inhibitor . It exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity . As a sialidase inhibitor, this compound can also reduce the destruction of platelets in liver macrophages by inhibiting the sialylation of platelets .

Biochemical Pathways

This compound is a prodrug that is rapidly metabolized into its active form, oseltamivir carboxylate, by hepatic carboxylesterase . The active metabolite, oseltamivir carboxylate, then inhibits the influenza neuraminidase, preventing the release of progeny virions from infected host cells . This process effectively reduces viral replication and limits the course of infection in the host .

Pharmacokinetics

This compound is ingested orally and is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . This active metabolite has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses . The drug is mainly excreted via urine as oseltamivir carboxylate .

Result of Action

The use of oseltamivir can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications, including pneumonia and respiratory failure . The authors concluded that oseltamivir use in healthy adults had small, non-specific effects on symptoms, it had no effect on hospitalizations, and there was no evidence for any reductions in complications of influenza such as pneumonia .

Action Environment

The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Effectiveness decreases significantly after that point in time; there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals as influenza is a self-limiting illness . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients .

Safety and Hazards

Oseltamivir phosphate is considered hazardous . It can cause serious eye irritation and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Oseltamivir phosphate is a pro-drug of the active metabolite oseltamivir carboxylate, which is a potent and selective inhibitor of influenza virus neuraminidase enzymes . These enzymes are glycoproteins found on the surface of the virus . This compound is readily absorbed from the gastrointestinal tract after oral administration and is extensively converted by predominantly hepatic esterases to the active metabolite oseltamivir carboxylate .

Cellular Effects

This compound exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity . This inhibition of neuraminidase extends the lifespan of circulating platelets .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of the viral neuraminidase enzyme. This enzyme is responsible for cleaving sialic acid residues on the surface of the host cell, which is a critical step in the viral life cycle. By inhibiting neuraminidase, this compound prevents the release of new virus particles from the infected cell, thereby limiting the spread of infection .

Temporal Effects in Laboratory Settings

The efficacy of this compound is greatest when administered within 48 hours of the onset of influenza symptoms . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients . The duration of hospitalization was significantly shorter in the oseltamivir group .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study using ferrets, this compound showed significant impact on virological parameters compared to placebo treatment .

Metabolic Pathways

This compound is metabolized in the liver to its active form, oseltamivir carboxylate . This conversion is carried out by hepatic esterases . At least 75% of an oral dose reaches the systemic circulation as the active metabolite .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After oral administration, it is readily absorbed from the gastrointestinal tract . It is then extensively converted to the active metabolite, oseltamivir carboxylate, predominantly by hepatic esterases .

Subcellular Localization

The subcellular localization of this compound and its active metabolite is primarily within the cytoplasm of cells, due to its role in inhibiting the viral neuraminidase enzyme found on the surface of the virus . This inhibition prevents the release of new virus particles from the infected cell, thereby limiting the spread of infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir involves several key steps:

Industrial Production Methods: Industrial production of oseltamivir typically follows a similar synthetic route but on a larger scale. The process involves the use of commercially available valienamine as a starting material, followed by the preparation of cyclic carbamate compounds and unsaturated sulfonyl derivatives .

Types of Reactions:

    Oxidation: Oseltamivir can undergo oxidation reactions, although these are not commonly utilized in its synthesis.

    Reduction: Reduction reactions are used in the synthesis process, particularly in the conversion of intermediates.

    Substitution: Substitution reactions are crucial in the formation of the final oseltamivir structure.

Common Reagents and Conditions:

Major Products: The major product of these reactions is oseltamivir itself, with intermediates such as cyclic carbamates and unsaturated sulfonyl derivatives being formed along the way .

Comparison with Similar Compounds

Comparison:

Oseltamivir’s unique oral administration and broad patient acceptance make it a widely used antiviral medication for influenza treatment and prevention.

Properties

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGPKBBMSAYNT-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044291
Record name Oseltamivir
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Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
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Solubility

Soluble, 6.86e-01 g/L
Record name Oseltamivir
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Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oseltamivir phosphate is a pro-drug of the active metabolite (oseltamivir carboxylate) which is a potent and selective inhibitor of influenza virus neuraminidase enzymes, which are glycoproteins found on the virion surface. Viral neuraminidase enzyme activity is important for viral entry into uninfected cells, for the release of recently formed virus particles from infected cells, and for the further spread of the infectious virus in the body. Oseltamivir activity reduces viral shedding and infectivity. Oseltamivir is effective agaisnt viral neuraminidases of influenza A (including pandemic H1N1) and influenza B., Oseltamivir is an ethyl ester prodrug requiring ester hydrolysis for conversion to the active form, oseltamivir carboxylate. The proposed mechanism of action of oseltamivir is inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release.
Record name Oseltamivir
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CAS No.

196618-13-0, 204255-11-8
Record name Oseltamivir
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Record name Oseltamivir [INN:BAN]
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Record name Oseltamivir
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Record name OSELTAMIVIR
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Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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